molecular formula C15H13N3O2 B8454389 2-Oxo-N-(pyridin-2-ylmethyl)indoline-5-carboxamide

2-Oxo-N-(pyridin-2-ylmethyl)indoline-5-carboxamide

Cat. No. B8454389
M. Wt: 267.28 g/mol
InChI Key: PDWUYBUKLNGRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-N-(pyridin-2-ylmethyl)indoline-5-carboxamide is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-N-(pyridin-2-ylmethyl)indoline-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-N-(pyridin-2-ylmethyl)indoline-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Oxo-N-(pyridin-2-ylmethyl)indoline-5-carboxamide

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-oxo-N-(pyridin-2-ylmethyl)-1,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C15H13N3O2/c19-14-8-11-7-10(4-5-13(11)18-14)15(20)17-9-12-3-1-2-6-16-12/h1-7H,8-9H2,(H,17,20)(H,18,19)

InChI Key

PDWUYBUKLNGRBU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a N,N-dimethylformamide/acetonitrile, (2 mL: 10 mL), mixture containing ethyldiisopropylamine (0.52 mL, 3 mmol) was added 2-oxoindoline-5-carboxylic acid (0.354 g, 2.0 mmol; described in: Sun L. et al. J. Med. Chem. 2000, 43(14), 2655:), O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (0.77 g, 2.4 mmol) and 1-hydroxybenzotriazole hydrate (0.324 g, 2.4 mmol) and stirred for 5 min at room temperature. Thereafter, 2-(aminomethyl)pyridine (0.562 g, 5.2 mmol) was added and the resulting reaction mixture was stirred for 90 min followed by addition of a saturated aqueous NaHCO3 solution (10 mL). The solvents were removed in vacuo and 0.364 g (68% yield) of the title product was obtained as a white solid after purification on a silica gel column using chloroform/methanol, (9:1), as the eluent: 1H NMR (DMSO-d6, 400 MHz) δ 10.66 (s, 1H), 8.96 (t, J=5.6 Hz, 1H), 8.55 (d, J=4.4 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.83 (s, 1H), 7.78 (t, J=7.6 Hz, 1H), 7.34 (d, J=8.0 Hz, 1H), 7.29 (t, J=6.4 Hz, 1H), 6.92 (d, J=8.0 Hz, 1H), 4.59 (d, J=6.0 Hz, 2H), 3.58 (s, 2H); MS (EI) m/z 268 (M++1).
Quantity
0.354 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.562 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.52 mL
Type
reactant
Reaction Step Four
Name
N,N-dimethylformamide acetonitrile
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
68%

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